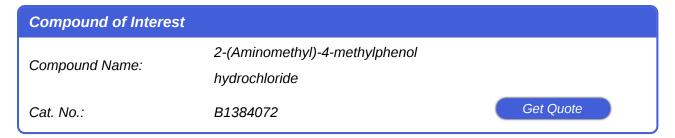


An In-depth Technical Guide to 2-(Aminomethyl)-4-methylphenol hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(Aminomethyl)-4-methylphenol hydrochloride**, a novel investigational compound identified as a potent scavenger of isoketals —highly reactive electrophiles implicated in the pathophysiology of numerous oxidative stress-related diseases. This document details the compound's chemical identity, a plausible synthetic route based on established organic reactions, its mechanism of action as an isoketal scavenger, and a summary of its preclinical and clinical data in various disease models. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this molecule.

Chemical Identity and Properties

2-(Aminomethyl)-4-methylphenol hydrochloride, also known by its synonym 5-methyl-2-hydroxybenzylamine (5-methyl-2-HOBA) hydrochloride, is a small molecule with significant therapeutic promise. Its chemical and physical properties are summarized below.



Property	Value
IUPAC Name	2-(aminomethyl)-4-methylphenol;hydrochloride
Synonyms	5-methyl-2-HOBA hydrochloride, 5-Me-2-HOBA
CAS Number	2044714-53-4
Molecular Formula	C8H12CINO
Molecular Weight	173.64 g/mol [1]
Appearance	Solid
Purity	≥98% (as offered by commercial suppliers)[1]
Solubility	Soluble in DMSO, DMF, and PBS (pH 7.2):Ethanol mixtures[1]

Plausible Synthesis via Mannich Reaction

While a specific discovery paper detailing the initial synthesis of **2-(Aminomethyl)-4-methylphenol hydrochloride** is not readily available in the public domain, its structure strongly suggests synthesis via the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, adjacent to a carbonyl group, with formaldehyde and ammonia or a primary or secondary amine. In the case of phenols, the reaction proceeds as an electrophilic aromatic substitution.

The proposed synthesis for 2-(Aminomethyl)-4-methylphenol would involve the reaction of p-cresol with formaldehyde and an ammonia equivalent.

Experimental Protocol (Adapted from similar phenolic Mannich base syntheses)

This protocol is a representative procedure adapted from the synthesis of other aminomethylated phenols and should be optimized for the specific synthesis of 2-(Aminomethyl)-4-methylphenol.

Materials:



- p-Cresol
- Formaldehyde (37% aqueous solution)
- Ammonium chloride or a protected amine source
- Ethanol or other suitable solvent
- Hydrochloric acid (for salt formation)
- Sodium hydroxide (for neutralization/workup)
- Dichloromethane or other suitable extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-cresol in ethanol.
- Reagent Addition: To the stirred solution, add formaldehyde followed by the dropwise addition of an aqueous solution of the amine (e.g., ammonium chloride). The reaction is typically performed under mildly acidic conditions.
- Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Workup: After cooling to room temperature, the solvent is removed under reduced pressure.
 The residue is redissolved in water and basified with a sodium hydroxide solution to a pH of ~9-10.
- Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane. The combined organic layers are then washed with brine.
- Drying and Concentration: The organic extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude free base of 2-(aminomethyl)-4-



methylphenol.

- Purification: The crude product can be purified by column chromatography on silica gel.
- Hydrochloride Salt Formation: The purified free base is dissolved in a minimal amount of a
 suitable solvent (e.g., diethyl ether or ethanol) and a solution of hydrochloric acid in the same
 solvent is added dropwise with stirring. The precipitated hydrochloride salt is collected by
 filtration, washed with cold solvent, and dried under vacuum.

Mechanism of Action: Isoketal Scavenging

The primary therapeutic mechanism of **2-(Aminomethyl)-4-methylphenol hydrochloride** is its function as a scavenger of isoketals. Isoketals, or y-ketoaldehydes, are highly reactive dicarbonyl compounds formed from the peroxidation of arachidonic acid. These molecules readily form adducts with lysine residues on proteins, leading to protein dysfunction, cellular damage, and inflammation. This process is implicated in the pathophysiology of numerous diseases characterized by oxidative stress.

2-(Aminomethyl)-4-methylphenol hydrochloride, through its reactive amine and phenol moieties, is believed to rapidly and selectively react with isoketals, thereby neutralizing them before they can form harmful protein adducts.

Preclinical and Clinical Data

2-(Aminomethyl)-4-methylphenol, often referred to as 2-HOBA in the literature, has been evaluated in a range of preclinical disease models and has undergone initial clinical trials in humans.

Preclinical Efficacy



Disease Model	Key Findings	Reference
Hypertension (in mice)	Reduces angiotensin II- induced increases in systolic blood pressure.	[1]
Atherosclerosis (in Ldlr-/- mice)	Reduces the extent of proximal aortic atherosclerosis and improves HDL function.	
Metabolic Associated Steatohepatitis (MASH) (in mice)	Improves NAFLD activity scores, hyperglycemia, and inflammatory cytokines. Reduces serum F2-isoprostanes.	[2]
Myocardial Infarction (in mice)	Decreases infarction area and improves heart function. Attenuates cardiac remodeling, oxidative stress, apoptosis, and inflammation.	

Clinical Pharmacokinetics

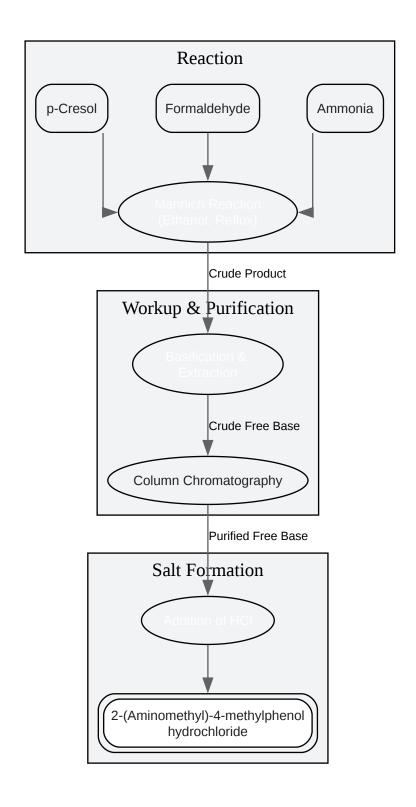
A Phase I clinical trial in healthy volunteers provided key pharmacokinetic data for 2-HOBA acetate.



Parameter	Value	Reference
Administration	Repeated oral doses of 500 mg or 750 mg every eight hours for 15 days.	[3]
Absorption	Absorbed within 2 hours of administration.	[3]
Half-life (t1/2)	2.10–3.27 hours.	[3]
Accumulation Ratio	1.38–1.52.	[3]
Safety	Found to be safe and well-tolerated.	[3]
CSF Penetrance	Detected in cerebrospinal fluid 90 minutes after dosing.	[3]

Visualizations Synthesis Workflow



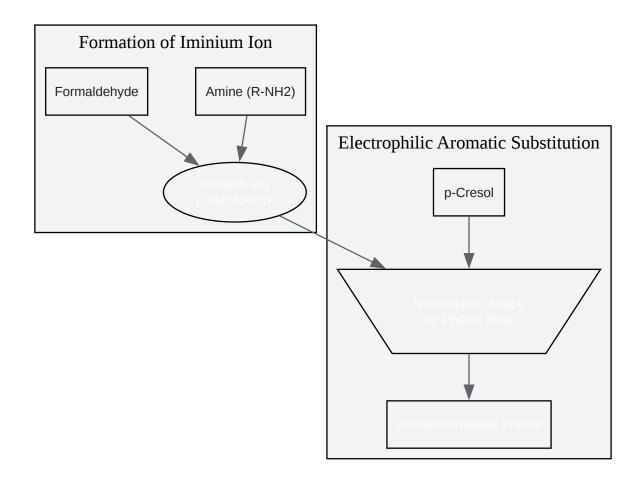


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Caption: Synthetic workflow for 2-(Aminomethyl)-4-methylphenol hydrochloride.

Mechanism of the Mannich Reaction



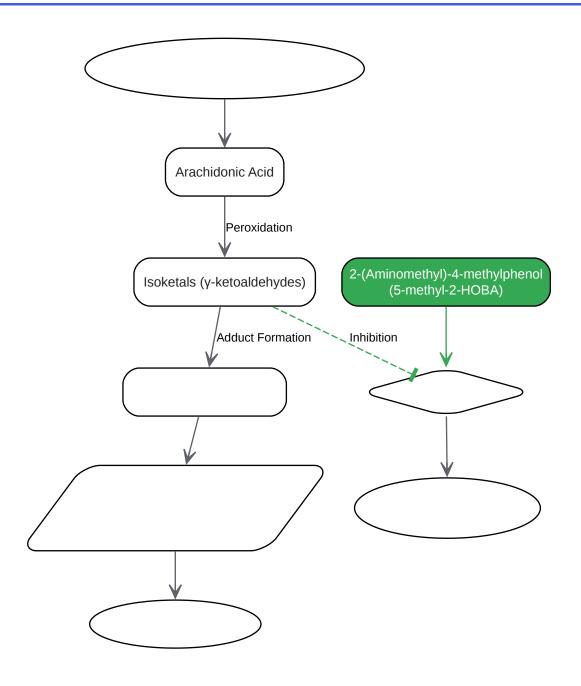


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Caption: Mechanism of the Mannich reaction for phenol aminomethylation.

Isoketal Scavenging Signaling Pathway





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Caption: Proposed mechanism of action of 2-(Aminomethyl)-4-methylphenol hydrochloride.

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